![molecular formula C21H19N3O5S B322200 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B322200.png)
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide is a complex organic compound with a molecular formula of C21H19N3O5S. This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and an anilino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with 3,5-dimethylaniline under specific conditions to form an intermediate product. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Conversion to a corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-aminobenzamide
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-chlorobenzamide
Uniqueness
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H19N3O5S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C21H19N3O5S/c1-14-11-15(2)13-17(12-14)23-30(28,29)18-9-7-16(8-10-18)22-21(25)19-5-3-4-6-20(19)24(26)27/h3-13,23H,1-2H3,(H,22,25) |
Clave InChI |
SEXNNTYLRNONAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(2,4-dibromo-6-methylphenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B322117.png)
![N-benzyl-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B322119.png)
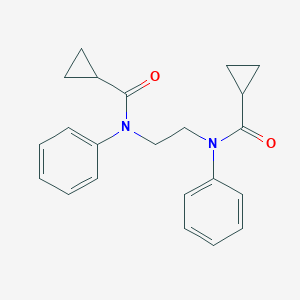
![3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322122.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322127.png)
![2-nitro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B322129.png)
![2-bromo-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322130.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B322132.png)
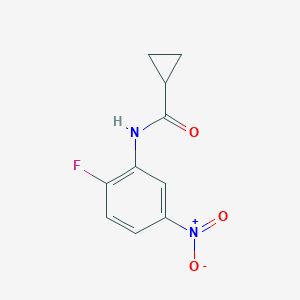
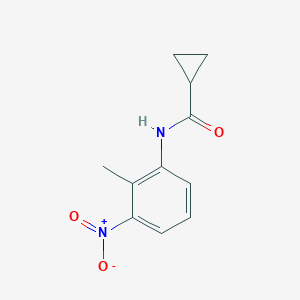
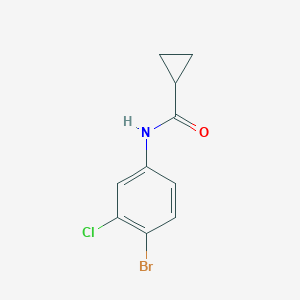
![4-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B322140.png)
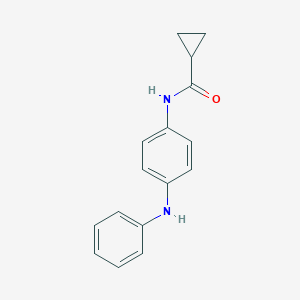
![N-{4-[acetyl(methyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B322142.png)
